Ethyl 4-phenylpyrimidine-5-carboxylate
Description
Ethyl 4-phenylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a phenyl group at position 4 and an ethyl ester moiety at position 5 of the pyrimidine ring. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound is synthesized via a multi-step process involving condensation, chlorination, and dehalogenation reactions. Key spectral data include:
- 1H-NMR (DMSO-d6): δ 9.27 (s, 2H, pyrimidine protons), 8.45–8.41 (m, 2H, aromatic protons), 7.59–7.52 (m, 3H, aromatic protons), 4.36 (q, OCH2), and 1.33 (t, CH3) .
- 13C-NMR: δ 166.30 (C=O), 163.84 (C2), 158.67 (C4/C6), and aromatic carbons at 136.49–122.28 . The compound exhibits moderate solubility in polar solvents like ethanol and methanol, with a reported synthesis yield of 50% .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-14-9-15-12(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENFGBQLRJLYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
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Aldehyde : Benzaldehyde (9.41 mmol) introduces the phenyl group at the C4 position.
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β-Keto ester : Ethyl acetoacetate (10.35 mmol) provides the ester functionality at C5 and the methyl group at C6.
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Catalyst : Concentrated hydrochloric acid (4–5 drops) facilitates cyclization under reflux conditions.
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Solvent : Ethanol (40 mL) ensures homogeneity and moderates reaction kinetics.
The mixture is refluxed for 6 hours, cooled, and precipitated in ice water to yield ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a white solid (60–70% yield).
Table 1: Biginelli Reaction Optimization Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | Reflux (~78°C) | Maximizes cyclization efficiency |
| Reaction Time | 5–6 hours | Completes ring formation |
| Catalyst Loading | 4–5 drops HCl | Accelerates imine formation |
| Solvent Volume | 40 mL ethanol | Balances solubility and reactivity |
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxidative | DDQ, toluene, reflux | 65–75 | >95 |
| Chlorination-elimination | POCl₃, then Et₃N | 70–72 | 98 |
Alternative Cyclocondensation Strategies
Amidines and β-Keto Esters
Reacting benzamidine with ethyl acetoacetate in acetic acid under reflux forms the pyrimidine ring directly, bypassing the dihydro intermediate. This method remains theoretical in the reviewed literature but aligns with analogous pyrimidine syntheses.
Microwave-Assisted Synthesis
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Conditions : Microwave irradiation (300 W, 120°C) reduces reaction time to 30 minutes.
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Advantages : Enhanced yields (85–90%) and reduced side-product formation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Table 3: Key Spectral Data for this compound
| Technique | Signal (δ/cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | 7.2–8.1 ppm | Phenyl protons |
| ¹³C NMR | 165 ppm | Ester carbonyl |
| IR | 1700 cm⁻¹ | C=O stretch |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Chemical Reactions Analysis
Oxidation Reactions
The pyrimidine ring and ester group undergo selective oxidation under controlled conditions:
Key findings:
- Copper-mediated oxidation selectively introduces hydroxyl groups at the C2 position .
- Phosphorus oxychloride facilitates chlorination at C2 while preserving the ester group .
Substitution Reactions
The C4 phenyl group and C2 substituents participate in electrophilic and nucleophilic substitutions:
Nucleophilic Aromatic Substitution
Electrophilic Substitution
Limited aromatic reactivity due to electron-withdrawing ester group, but halogenation occurs under Lewis acid catalysis.
Cross-Coupling Reactions
Palladium-catalyzed C–H functionalization enables regioselective arylation:
| Substrate | Coupling Partner | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|---|
| Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate | Aryl halides | Pd(OAc)₂, photoredox conditions | C2-arylpyrimidine derivatives | 45–60% |
Notable observations:
- Reactions occur exclusively at the ortho position of the C2-phenyl ring due to steric and electronic factors .
- Electron-deficient pyrimidine rings require photoredox activation for efficient coupling .
Functional Group Interconversion
The ester moiety serves as a handle for further derivatization:
Heterocyclic Annulation
The compound participates in cyclization reactions to form fused ring systems:
Experimental Insights
- Regioselectivity : C–H functionalization favors the C2-phenyl ring over C6 due to reduced steric hindrance .
- Reaction Kinetics : S-Alkylation proceeds faster than O-alkylation in thiol-containing derivatives .
- Scalability : Continuous flow reactors improve yields in industrial-scale esterifications .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Properties
Ethyl 4-phenylpyrimidine-5-carboxylate has been studied for its potential as an antimicrobial and antifungal agent. Research indicates that it exhibits notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with significant zones of inhibition observed in laboratory tests. The compound's mechanism likely involves interference with bacterial cell processes, potentially by inhibiting key enzymatic activities or disrupting membrane integrity.
Neuroprotective Effects
In addition to its antimicrobial properties, the compound has been investigated for neuroprotective effects. Studies have shown that it may modulate pathways involved in neurodegeneration, suggesting potential applications in treating conditions such as Alzheimer's disease. Its ability to influence apoptotic factors in neuronal cells makes it a candidate for further research in neuropharmacology.
Organic Synthesis
Building Block for Complex Compounds
this compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the modification and development of derivatives that can exhibit enhanced biological activities or novel properties. For instance, it can be used as a precursor in the synthesis of various pharmaceutical intermediates.
Synthesis Methods
The compound can be synthesized through multi-component reactions involving starting materials like ethyl acetoacetate and benzaldehyde under reflux conditions. This method can be scaled up using continuous flow reactors to enhance yield and purity.
Materials Science
Organic Semiconductors
Research has explored the application of this compound in developing organic semiconductors. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. The compound's ability to form stable thin films contributes to its potential utility in advanced material applications.
Case Studies
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Antimicrobial Efficacy Study
- A series of experiments evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria.
- Results indicated significant antimicrobial activity, particularly against Staphylococcus aureus , suggesting its potential use in developing new antimicrobial agents.
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Neuroprotective Mechanism Investigation
- In vitro assays demonstrated that treatment with this compound increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins in neuronal cell lines.
- This suggests its potential role in neuroprotection and warrants further exploration regarding its therapeutic applications.
-
Synthesis of Derivatives
- The compound has been employed as a precursor to synthesize various pyrimidine derivatives with enhanced biological activities.
- Comparative analyses revealed that derivatives synthesized from this compound exhibited superior biological activities compared to structurally similar compounds due to unique structural features enhancing solubility and reactivity.
Mechanism of Action
The mechanism of action of ethyl 4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrimidine derivatives allows for direct comparisons with Ethyl 4-phenylpyrimidine-5-carboxylate. Below is a detailed analysis of analogous compounds:
Structural Variations and Substituent Effects
Spectral and Physical Properties
- C=O Stretching (IR): this compound and its benzothiazole derivative both exhibit C=O stretches at 1724 cm⁻¹, consistent with ester groups . The hydrazino-nitro derivative shows a lower C=O stretch (1706 cm⁻¹), likely due to conjugation with the electron-withdrawing nitro group .
- Melting Points: The benzothiazole derivative (211–212°C) and hydrazino-nitro analog (220–222°C) have higher melting points than the parent compound, reflecting increased crystallinity from hydrogen bonding (NH groups) .
Biological Activity
Ethyl 4-phenylpyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with an ethyl ester and a phenyl group. This structure is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular pathways:
- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to inhibit endoplasmic reticulum (ER) stress and apoptosis, which are critical in neurodegeneration. By modulating the NF-kB inflammatory pathway, it reduces the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .
- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits antibacterial activity, particularly against Gram-positive bacteria .
Case Studies and Experimental Data
- Neuroprotection in Animal Models :
- Antibacterial Activity :
-
Pharmacological Evaluation :
- Pharmacological studies have indicated that derivatives of this compound possess enhanced activities when modified at specific positions on the pyrimidine ring. This suggests a structure-activity relationship that could guide future drug design .
Data Tables
The following table summarizes key findings regarding the biological activity of this compound:
Q & A
Q. Advanced Research Focus
- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at the pyrimidine 2- or 4-positions to modulate steric and electronic effects.
- In Silico Screening : Use AutoDock or Schrödinger Suite to dock modified analogs into kinase ATP-binding pockets (e.g., EGFR or JAK2). Prioritize candidates with lower binding energies for synthesis .
What strategies mitigate toxicity risks during preclinical evaluation of this compound derivatives?
Advanced Research Focus
Early-stage toxicity assessment involves:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
